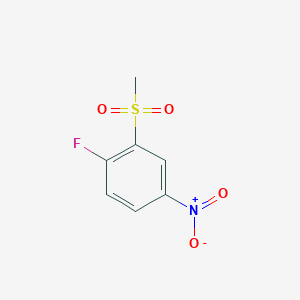

1-Fluoro-2-(methylsulphonyl)-4-nitrobenzene

Description

Nomenclature and Chemical Identity

This compound possesses several systematic and common names that reflect its structural features and facilitate identification within chemical databases and literature. The International Union of Pure and Applied Chemistry name for this compound follows the systematic nomenclature rules, designating the positions of substituents on the benzene ring. Alternative names include 1-fluoro-2-methylsulfonyl-4-nitrobenzene, reflecting the American spelling convention for sulfonyl groups. The compound is also referenced in chemical literature as 2-fluoro-5-nitrophenyl methyl sulphone, which emphasizes the phenyl ring perspective.

The Chemical Abstracts Service registry number 914636-41-2 serves as the primary identifier for this compound in chemical databases and regulatory systems. This unique numerical identifier ensures accurate identification across different naming conventions and languages. The molecular formula C₇H₆FNO₄S provides essential information about the atomic composition, indicating seven carbon atoms, six hydrogen atoms, one fluorine atom, one nitrogen atom, four oxygen atoms, and one sulfur atom. The molecular weight of 219.19 grams per mole represents a relatively compact aromatic molecule suitable for various synthetic applications.

The Simplified Molecular Input Line Entry System representation CS(=O)(=O)C1=C(C=CC(=C1)N+[O-])F provides a text-based description of the molecular structure that enables computational analysis and database searching. The International Chemical Identifier key WFQDTOYDVUWQMS-UHFFFAOYSA-N offers another unique identifier that facilitates cross-referencing between different chemical information systems. These various nomenclature systems collectively ensure precise identification and communication about this compound within the scientific community.

The compound belongs to several important chemical classifications that define its properties and potential applications. As a member of the nitrobenzene family, it exhibits characteristic reactivity patterns associated with electron-withdrawing nitro groups. The presence of the fluorine atom classifies it as an organofluorine compound, contributing to enhanced stability and unique reactivity profiles. The methylsulfonyl functional group further categorizes it within the sulfonyl-containing aromatic compounds, which are known for their versatility in synthetic transformations.

Historical Context and Discovery

The historical development of this compound reflects the broader evolution of aromatic fluorine chemistry and sulfonyl-containing compounds in organic synthesis. While specific discovery dates for this particular compound are not extensively documented in the available literature, its development likely emerged from systematic studies of fluorinated aromatic compounds that gained prominence in the mid-to-late twentieth century. The synthesis and characterization of this compound represents part of the continuing effort to develop versatile building blocks for pharmaceutical and materials science applications.

The emergence of organofluorine chemistry as a distinct field provided the foundation for compounds like this compound to be systematically investigated and utilized. Fluorine-containing compounds gained particular attention due to their unique properties, including enhanced metabolic stability and altered electronic characteristics compared to their non-fluorinated analogs. The incorporation of fluorine atoms into aromatic systems became a standard strategy for modifying molecular properties in drug discovery and development programs.

Research into nitro-substituted aromatic compounds has a long history dating back to the early development of organic chemistry, with nitrobenzene derivatives being among the first systematically studied aromatic compounds. The addition of multiple functional groups, such as the combination of fluorine, nitro, and methylsulfonyl substituents found in this compound, represents more recent developments in synthetic methodology that allow for precise control over molecular properties and reactivity patterns.

The methodological advances in synthetic organic chemistry that enabled the efficient preparation of polyfunctional aromatic compounds like this compound include improvements in nitration procedures, fluorination techniques, and sulfonylation reactions. These developments have made such compounds more accessible for research and potential commercial applications, contributing to their current significance in chemical research and development.

Significance in Chemical Research

This compound occupies a significant position in contemporary chemical research due to its unique combination of functional groups that provide multiple sites for chemical modification and diverse reactivity patterns. The compound serves as a valuable intermediate in organic synthesis, particularly in the development of complex molecular architectures required for pharmaceutical and materials science applications. Research has demonstrated that the electron-withdrawing nature of both the nitro and methylsulfonyl groups, combined with the fluorine substitution, creates a highly activated aromatic system suitable for various nucleophilic substitution reactions.

The compound's importance in medicinal chemistry stems from its potential as a building block for biologically active molecules. The fluorine atom contributes to enhanced metabolic stability and improved pharmacokinetic properties, while the nitro group can undergo reduction to generate amino functionality for further derivatization. The methylsulfonyl group provides additional opportunities for chemical transformation, including participation in various coupling reactions and serving as a leaving group in substitution reactions.

Current research applications include its use in the synthesis of heterocyclic compounds, where the multiple functional groups can participate in cyclization reactions to generate complex ring systems. Studies have shown that compounds containing similar structural features can undergo intramolecular cyclization reactions leading to fused ring systems with potential biological activity. The versatility of this compound in synthetic transformations makes it particularly valuable for exploratory synthetic chemistry and method development.

The compound also serves as a model system for studying the electronic effects of multiple electron-withdrawing substituents on aromatic rings. Researchers utilize this compound to investigate reaction mechanisms, selectivity patterns, and the influence of substitution patterns on chemical reactivity. These studies contribute to the fundamental understanding of aromatic chemistry and guide the design of new synthetic methodologies and reaction conditions.

Overview of Chemical Properties

The chemical properties of this compound are dominated by the electronic effects of its multiple functional groups, which collectively create a highly electron-deficient aromatic system with distinctive reactivity patterns. The molecular structure contains three electron-withdrawing groups positioned strategically around the benzene ring, resulting in significant deactivation toward electrophilic aromatic substitution while simultaneously activating the system toward nucleophilic aromatic substitution reactions. The compound exhibits a molecular weight of 219.19 grams per mole and maintains a relatively compact structure despite the presence of multiple functional groups.

Physical property data indicates that the compound exists as a solid at room temperature, with reported melting points varying depending on purity and measurement conditions. The melting point range has been documented as 128-130 degrees Celsius, indicating relatively strong intermolecular interactions likely arising from the polar functional groups present in the molecule. The compound demonstrates limited solubility in water due to its aromatic nature and the hydrophobic character of the fluorinated aromatic ring, while showing greater solubility in organic solvents such as alcohols and chlorinated solvents.

The electronic properties of this compound reflect the cumulative effects of its substituents on the aromatic system. The nitro group at the 4-position acts as a strong electron-withdrawing group through both inductive and resonance effects, significantly reducing electron density throughout the aromatic ring. The methylsulfonyl group at the 2-position provides additional electron withdrawal primarily through inductive effects, further depleting electron density. The fluorine substituent at the 1-position contributes through its high electronegativity, creating a localized positive charge that influences the overall electronic distribution.

Spectroscopic characteristics provide valuable information for identification and structural confirmation of this compound. Nuclear magnetic resonance spectroscopy reveals distinct chemical shifts reflecting the electronic environment of each position on the aromatic ring, with significant downfield shifts observed due to the deshielding effects of the electron-withdrawing groups. Mass spectrometry data shows characteristic fragmentation patterns, with molecular ion peaks at mass-to-charge ratio 219.2, consistent with the molecular formula. Infrared spectroscopy displays characteristic absorption bands for the nitro group stretching vibrations, sulfonyl group vibrations, and carbon-fluorine bond stretching, providing definitive structural confirmation.

Properties

IUPAC Name |

1-fluoro-2-methylsulfonyl-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO4S/c1-14(12,13)7-4-5(9(10)11)2-3-6(7)8/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEHWURDASSIIAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=C(C=CC(=C1)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70650435 | |

| Record name | 1-Fluoro-2-(methanesulfonyl)-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70650435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914636-41-2 | |

| Record name | 1-Fluoro-2-(methylsulfonyl)-4-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=914636-41-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Fluoro-2-(methanesulfonyl)-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70650435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Nitration of 1-Fluoro-4-(methylsulfonyl)benzene

The most documented and straightforward method for preparing 1-Fluoro-2-(methylsulphonyl)-4-nitrobenzene involves the nitration of 1-fluoro-4-(methylsulfonyl)benzene using a nitrating mixture of concentrated sulfuric acid and fuming nitric acid.

-

- Reagents: Concentrated sulfuric acid (16.0 mL, 290 mmol) and fuming nitric acid (8.0 mL, 176.4 mmol)

- Substrate: 1-Fluoro-4-(methylsulfonyl)benzene (5.00 g, 28.7 mmol)

- Temperature: Room temperature (~20 °C)

- Time: 2 hours

- Workup: Reaction mixture poured into crushed ice (140 g), precipitate collected by filtration and washed with water

- Yield: 94% (5.94 g of white solid)

-

- LCMS retention time: 1.08 min

- Molecular ion peak (APCI): 219.2 (M+)

- ^1H NMR (CDCl3): δ 8.65–8.63 (m, 1H), 8.22–8.18 (m, 1H), 7.53–7.43 (m, 1H), 3.10 (s, 3H)

This method is efficient and provides high yield with relatively mild conditions, making it suitable for laboratory-scale synthesis.

| Parameter | Value |

|---|---|

| Starting Material | 1-Fluoro-4-(methylsulfonyl)benzene |

| Nitrating Agents | Conc. H2SO4 and fuming HNO3 |

| Temperature | ~20 °C |

| Reaction Time | 2 hours |

| Yield | 94% |

| Product Purity | High (confirmed by LCMS and NMR) |

Alternative Synthetic Routes and Considerations

While the direct nitration method is the most straightforward, other synthetic routes exist in the literature for related compounds that could be adapted or considered for scale-up or alternative syntheses:

Multi-step Synthesis via Functional Group Transformations:

Some procedures involve initial functionalization of the benzene ring (e.g., sulfonylation or methylsulfonylation), followed by nitration. This approach allows for selective substitution patterns and may involve:Industrial Scale Considerations:

Industrial methods may use continuous flow reactors for better control over exothermic nitration reactions, improving safety and yield. Automated reagent addition and temperature monitoring enhance reproducibility and scalability.

Notes on Reaction Mechanism and Selectivity

- The methylsulfonyl group is an electron-withdrawing substituent, influencing the regioselectivity of nitration to favor substitution at the position ortho or para to it, consistent with the formation of the 2-nitro derivative.

- Fluorine substituent also affects the electronic distribution on the ring, further directing nitration.

- The use of fuming nitric acid and concentrated sulfuric acid creates a potent nitrating mixture that facilitates electrophilic aromatic substitution under mild conditions.

Summary Table of Preparation Method

| Step | Reagents/Conditions | Outcome | Yield (%) | Notes |

|---|---|---|---|---|

| Sulfonylation (pre-step) | Starting material: 1-fluorobenzene (if needed) | Introduction of methylsulfonyl group | Variable | Commercially available starting material often used |

| Nitration | Conc. H2SO4 + fuming HNO3, 20 °C, 2 h | Formation of 1-fluoro-2-(methylsulfonyl)-4-nitrobenzene | 94 | High yield, mild conditions |

| Workup | Ice quench, filtration, washing | Isolation of pure product | - | Product obtained as white solid |

Research Findings and Analytical Data

- The nitration process yields a product with high purity as confirmed by LCMS and NMR spectroscopy.

- The compound’s molecular ion peak at 219.2 m/z confirms the expected molecular weight.

- Proton NMR signals correspond well with the aromatic protons and methyl group on the sulfonyl substituent.

- The method is reproducible and scalable with consistent high yield.

Chemical Reactions Analysis

Types of Reactions

1-Fluoro-2-(methylsulphonyl)-4-nitrobenzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The fluoro group can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Oxidation: The methylsulphonyl group can be oxidized to a sulfone group using strong oxidizing agents.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents such as dimethyl sulfoxide (DMSO).

Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

Nucleophilic Substitution: Substituted benzene derivatives with different functional groups replacing the fluoro group.

Reduction: 1-Fluoro-2-(methylsulphonyl)-4-aminobenzene.

Oxidation: 1-Fluoro-2-(methylsulfonyl)-4-nitrobenzene.

Scientific Research Applications

1-Fluoro-2-(methylsulphonyl)-4-nitrobenzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-fluoro-2-(methylsulphonyl)-4-nitrobenzene depends on its chemical structure and the functional groups present. The fluoro group can participate in nucleophilic substitution reactions, while the nitro group can undergo reduction to form an amino group. The methylsulphonyl group can be oxidized to a sulfone group, affecting the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

1-Chloro-2-(methylsulfonyl)-4-nitrobenzene

- Structure : Chlorine replaces fluorine at the meta-position.

- CAS : 21081-74-3

- Applications: Used in cross-coupling reactions for agrochemical intermediates .

1-Fluoro-2-(methylsulfonyl)-4-(trifluoromethyl)benzene

- Structure : Addition of a trifluoromethyl group at the para-position.

- CAS : 1824071-56-8

- Key Differences :

1-((Methylsulfonyl)methyl)-4-nitrobenzene

- Structure : Methylsulphonyl group attached via a methylene bridge.

- CAS : 6154-26-3

- Key Differences :

4-Fluoro-2-(methylsulfanyl)-1-nitrobenzene

- Structure : Sulfanyl (SMe) replaces sulphonyl (SO₂Me).

- CAS : 78227-84-6

- Key Differences :

Comparative Data Table

Research Findings and Implications

- Electron-Withdrawing Effects : The fluorine atom in this compound significantly enhances reactivity in nucleophilic substitutions compared to its chloro analog, making it preferable in kinase inhibitor synthesis .

- Biological Activity : Methylsulphonyl-containing compounds (e.g., 1-((methylsulfonyl)methyl)-4-nitrobenzene) exhibit higher potency in cyclooxygenase-2 (COX-2) inhibition than celecoxib analogs, underscoring the role of sulfonyl placement in bioactivity .

- Stability Challenges : Sulfanyl derivatives (e.g., 4-Fluoro-2-(methylsulfanyl)-1-nitrobenzene) require careful handling due to oxidation risks, limiting their industrial use .

Biological Activity

1-Fluoro-2-(methylsulphonyl)-4-nitrobenzene (C₇H₆FNO₄S) is an aromatic compound characterized by the presence of a fluorine atom, a methylsulfonyl group, and a nitro group attached to a benzene ring. This compound has garnered interest in various fields, including organic synthesis and medicinal chemistry, due to its potential biological activity and interactions with biomolecules.

Chemical Structure and Properties

The molecular weight of this compound is approximately 219.19 g/mol. Its structure is defined as follows:

- Fluorine atom : Enhances electrophilicity.

- Methylsulfonyl group : Imparts unique reactivity and solubility characteristics.

- Nitro group : Known for its role in biological activity and as a precursor for further chemical modifications.

While specific mechanisms of action for this compound are not well-documented, it is hypothesized that its biological activity may stem from the following interactions:

- Nucleophilic Substitution : The fluoro group can be substituted by nucleophiles such as amines or thiols, potentially leading to biologically active derivatives.

- Reduction Reactions : The nitro group can be reduced to an amino group, which may enhance bioactivity.

- Oxidation Pathways : The methylsulphonyl group can be oxidized, altering the compound's reactivity profile.

Biological Activity Studies

Despite limited direct studies on the biological activity of this compound, several research findings highlight its potential:

Interaction with Biomolecules

Research indicates that compounds similar to this compound can interact with various biomolecules, suggesting potential applications in drug development. Interaction studies are crucial for understanding its reactivity and possible therapeutic uses.

Case Studies

A review of existing literature reveals that while specific case studies focusing solely on this compound are sparse, related compounds have demonstrated significant biological activities, including:

- Anticancer Activity : Nitro-substituted aromatic compounds are often evaluated for their anticancer properties. For example, similar compounds have shown inhibitory effects on cancer cell proliferation through various mechanisms .

- Enzyme Inhibition : Compounds with similar structures have been studied for their ability to inhibit specific enzymes involved in cancer progression or other diseases .

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is presented below:

| Compound Name | Structural Features | Similarity Index |

|---|---|---|

| 1-Fluoro-5-methyl-4-(methylsulfonyl)-2-nitrobenzene | Contains an additional methyl group at position 5 | 0.87 |

| 2-Fluoro-4-(methylsulfonyl)nitrobenzene | Nitro group at position 4 instead of position 2 | 0.97 |

| 4,4'-Sulfonylbis(1-fluoro-2-nitrobenzene) | Bis-sulfone structure with two nitro groups | 0.98 |

| 2-Fluoro-1-methyl-5-(methylsulfonyl)-3-nitrobenzene | Different positioning of functional groups | 0.87 |

This table illustrates how variations in structural features can influence biological activity and reactivity.

Q & A

Q. What are the recommended synthetic routes for 1-fluoro-2-(methylsulphonyl)-4-nitrobenzene?

Methodological Answer: Synthesis typically involves sequential functionalization of a fluorobenzene precursor. A plausible route includes:

Nitration : Introduce the nitro group at the para position using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to minimize byproducts.

Sulphonylation : Install the methylsulphonyl group via sulfonation (e.g., using methylsulfonyl chloride in the presence of a Lewis acid catalyst) at the ortho position.

Purification : Column chromatography or recrystallization from polar aprotic solvents (e.g., DMSO/water mixtures) is recommended to isolate the product.

Key Considerations : Monitor reaction progress via TLC, and optimize stoichiometry to avoid over-sulphonylation. Safety protocols for handling corrosive reagents are critical .

Q. How can spectroscopic techniques characterize this compound?

Methodological Answer:

- ¹H/¹⁹F NMR : Confirm fluorine substitution patterns. The ¹⁹F NMR signal typically appears at δ -110 to -120 ppm (vs. CFCl₃). Adjacent nitro and sulphonyl groups deshield aromatic protons, leading to distinct splitting patterns.

- IR Spectroscopy : Identify key functional groups:

- Nitro (asymmetric stretch ~1530 cm⁻¹, symmetric ~1350 cm⁻¹).

- Sulphonyl (S=O stretches ~1150–1300 cm⁻¹).

- Mass Spectrometry (MS) : ESI-MS or EI-MS confirms molecular ion peaks (expected m/z ≈ 233) and fragmentation patterns (e.g., loss of NO₂ or SO₂CH₃ groups) .

Q. What safety protocols are essential when handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation.

- Reactivity : Nitro and sulphonyl groups may render the compound explosive under high heat or friction. Avoid contact with reducing agents.

- Waste Disposal : Collect waste in designated containers for halogenated nitroaromatics. Neutralize acidic residues before disposal .

Advanced Research Questions

Q. How does the methylsulphonyl group influence electronic properties compared to structural analogs?

Methodological Answer: The methylsulphonyl group is a strong electron-withdrawing group (EWG), which:

- Reduces Electron Density : Stabilizes negative charges via resonance, directing electrophilic attacks to meta positions.

- Enhances Stability : Increases resistance to nucleophilic substitution compared to nitro-only analogs (e.g., 1-fluoro-4-nitrobenzene).

Experimental Validation : - Compare Hammett substituent constants (σ values) for methylsulphonyl vs. other EWGs (e.g., nitro, trifluoromethyl).

- Use computational methods (DFT) to map electrostatic potential surfaces .

Q. What challenges arise in regioselective functionalization of this compound?

Methodological Answer:

- Competing Reactivity : Nitro and sulphonyl groups compete for directing effects. For example, nitration of the parent fluorobenzene is para-dominated, but sulphonyl groups may alter regiochemistry.

- Mitigation Strategies :

- Use protecting groups (e.g., temporary sulfonamide formation) to block undesired positions.

- Employ low-temperature conditions to kinetically favor desired pathways.

- Case Study : Attempted halogenation may yield mixed products; optimize via catalyst screening (e.g., FeCl₃ vs. AlCl₃) .

Q. How does this compound compare to 2,4-dinitrofluorobenzene (FDNB) in amino group labeling?

Methodological Answer:

- FDNB Applications : Widely used in Sanger’s method for N-terminal amino acid analysis via nucleophilic aromatic substitution.

- Comparative Reactivity :

- Methylsulphonyl vs. Nitro : The sulphonyl group’s lower leaving-group ability reduces reactivity toward amines.

- Experimental Design : Conduct kinetic studies (UV-Vis or HPLC) to compare reaction rates with glycine or lysine.

- Outcome : Expect slower labeling kinetics but improved selectivity for specific amine environments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.